

# ZN148: A Technical Guide to Reversing Carbapenem Resistance in Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ZN148     |           |
| Cat. No.:            | B15605679 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

The rise of carbapenem-resistant Gram-negative bacteria presents a critical global health threat, rendering our last-resort antibiotics ineffective. A primary driver of this resistance is the production of metallo-β-lactamases (MBLs), enzymes that hydrolyze and inactivate carbapenem antibiotics. **ZN148** has emerged as a promising investigational MBL inhibitor designed to restore the efficacy of carbapenems. This technical guide provides an in-depth overview of **ZN148**, including its mechanism of action, comprehensive quantitative data from preclinical studies, detailed experimental protocols for its evaluation, and visualizations of its functional pathways.

## **Introduction to ZN148**

**ZN148** is a modular, synthetic metallo-β-lactamase inhibitor developed to combat carbapenem resistance in Gram-negative pathogens.[1] It is a zinc-chelating agent that functions by targeting the zinc ions essential for the catalytic activity of MBLs.[1][2] Structurally, **ZN148** is composed of a tris-picolylamine (TPA) zinc-chelating moiety covalently linked to a hydrophilic meglumine glucosyl side chain.[2][3] This design aims to reduce the lipophilicity and toxicity associated with the chelator while maintaining potent MBL inhibition.[3] Preclinical studies have



demonstrated that **ZN148** can restore the bactericidal activity of meropenem against a broad range of MBL-producing clinical isolates.[1][3]

## **Mechanism of Action**

The primary mechanism by which Gram-negative bacteria develop resistance to carbapenems is through the production of carbapenemases, which are beta-lactamase enzymes capable of hydrolyzing these antibiotics.[4][5] These are broadly categorized into serine- $\beta$ -lactamases (SBLs) and metallo- $\beta$ -lactamases (MBLs).[4] While inhibitors for SBLs are clinically available, there are currently no approved inhibitors for MBLs, making infections with MBL-producing organisms particularly challenging to treat.[3][4]

MBLs, such as New Delhi Metallo- $\beta$ -lactamase (NDM-1), Verona integron-encoded MBL (VIM), and imipenemase (IMP), utilize one or two zinc ions in their active site to facilitate the hydrolysis of the  $\beta$ -lactam ring in carbapenems.[6] **ZN148** functions as a potent MBL inhibitor through the following proposed mechanism:

- Zinc Chelation: **ZN148**'s TPA scaffold acts as a strong chelator, effectively sequestering the essential zinc ions from the active site of the MBL enzyme.[1][2]
- Enzyme Inactivation: The removal of these zinc cofactors renders the MBL enzyme catalytically inactive, preventing the hydrolysis of carbapenem antibiotics.[1]
- Irreversible Inhibition: Evidence suggests that ZN148's inhibition is largely irreversible. The
  addition of exogenous zinc following exposure to ZN148 only partially restores MBL activity
  (approximately 30%), indicating a more complex inhibitory mechanism beyond simple zinc
  removal.[1][3]
- Potential Oxidation: Mass spectrometry and molecular modeling studies suggest a potential
  oxidation of the active site cysteine residue (Cys221) in some MBLs after ZN148 treatment,
  which could contribute to the irreversible inhibition.[1][3]

By inhibiting MBLs, **ZN148** restores the susceptibility of carbapenem-resistant bacteria to antibiotics like meropenem, allowing them to effectively kill the pathogens.[1]

# **Quantitative Data**



The following tables summarize the key quantitative data from preclinical evaluations of **ZN148**.

Table 1: In Vitro Efficacy of **ZN148** in Combination with Meropenem

| Bacterial<br>Species                   | MBL Type      | Meropenem<br>MIC (mg/L) | Meropenem +<br>ZN148 (50 μM)<br>MIC (mg/L) | Reference |
|----------------------------------------|---------------|-------------------------|--------------------------------------------|-----------|
| Klebsiella<br>pneumoniae               | NDM-1         | 32 - 64                 | 0.125                                      | [3]       |
| Pseudomonas<br>aeruginosa              | VIM-2         | 32 - 64                 | 1                                          | [3]       |
| MBL-producing Enterobacterales (n=234) | NDM, VIM, IMP | MIC90 ≥64               | MIC90 0.5                                  | [3]       |

Table 2: Enzyme Inhibition and Cytotoxicity of ZN148

| Parameter                            | Value                                                     | Cell Line/Enzyme                    | Reference |
|--------------------------------------|-----------------------------------------------------------|-------------------------------------|-----------|
| IC50 (TPA)                           | 9.8 μΜ                                                    | Human<br>Hepatocarcinoma<br>(HepG2) | [3]       |
| ZN148 Inhibition of<br>Glyoxylase II | No inhibition up to 500<br>μΜ                             | Human Glyoxylase II                 | [1][3]    |
| Acute In Vivo Toxicity               | No acute toxicity with cumulative dosages up to 128 mg/kg | Murine Model                        | [1][3]    |

# **Experimental Protocols**

This section provides detailed methodologies for key experiments used to evaluate the efficacy and safety of **ZN148**.



## **Minimum Inhibitory Concentration (MIC) Determination**

The MIC of carbapenems with and without **ZN148** is determined using the broth microdilution method according to CLSI guidelines.

#### Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- · Bacterial cultures in logarithmic growth phase
- Carbapenem antibiotic stock solutions (e.g., meropenem)
- ZN148 stock solution
- Sterile diluents (e.g., saline or PBS)

#### Protocol:

- Prepare serial two-fold dilutions of the carbapenem antibiotic in CAMHB in the wells of a 96well plate.
- To a parallel set of wells, add the same serial dilutions of the carbapenem and a fixed, subinhibitory concentration of ZN148 (e.g., 50 μM).
- Prepare a bacterial inoculum suspension and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well.
- Add the bacterial inoculum to all wells containing the antibiotic dilutions (with and without ZN148).
- Include a growth control well (bacteria in CAMHB only) and a sterility control well (CAMHB only).
- Incubate the plates at 37°C for 18-24 hours.



• The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

## **Time-Kill Kinetics Assay**

This assay assesses the bactericidal or bacteriostatic effect of **ZN148** in combination with a carbapenem over time.

#### Materials:

- · Bacterial culture in logarithmic growth phase
- CAMHB
- Carbapenem antibiotic (e.g., meropenem)
- ZN148
- Sterile culture tubes
- Shaking incubator
- Tryptic Soy Agar (TSA) plates
- Sterile saline for dilutions

#### Protocol:

- Prepare tubes with CAMHB containing the following:
  - No drug (growth control)
  - Carbapenem alone (at a concentration near the MIC)
  - o ZN148 alone
  - Carbapenem in combination with ZN148 (at various concentrations)



- Inoculate each tube with the bacterial culture to a starting density of approximately 5 x 10<sup>5</sup>
   CFU/mL.
- Incubate the tubes at 37°C with shaking.
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
- Perform serial dilutions of the aliquots in sterile saline.
- Plate the dilutions onto TSA plates and incubate at 37°C for 18-24 hours.
- Count the colonies on the plates to determine the CFU/mL at each time point.
- A bactericidal effect is typically defined as a ≥3-log<sub>10</sub> reduction in CFU/mL from the initial inoculum.[7]

## In Vivo Efficacy: Murine Neutropenic Peritonitis Model

This animal model evaluates the in vivo efficacy of **ZN148** in combination with a carbapenem in a systemic infection model.

#### Materials:

- Female BALB/c or Swiss ICR-strain mice
- · Cyclophosphamide for inducing neutropenia
- MBL-producing bacterial strain (e.g., K. pneumoniae NDM-1)
- Carbapenem antibiotic (e.g., meropenem)
- ZN148
- Sterile saline for injections and dilutions
- Hog gastric mucin (optional, to enhance infection)

#### Protocol:



- Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide on days -4 and
   -1 before infection.
- On the day of the experiment, infect the mice intraperitoneally with a lethal dose of the MBL-producing bacteria (e.g., 10<sup>6</sup> CFU). The bacterial inoculum may be suspended in saline or a solution containing hog gastric mucin to enhance virulence.
- At a specified time post-infection (e.g., 1-2 hours), administer treatment via subcutaneous or intraperitoneal injection. Treatment groups typically include:
  - Vehicle control (e.g., saline)
  - Carbapenem alone
  - ZN148 alone
  - Carbapenem in combination with ZN148
- At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice.
- · Collect peritoneal fluid and blood samples.
- Perform serial dilutions and plate on appropriate agar to determine the bacterial load (CFU/mL) in each compartment.
- Statistical analysis is used to compare the bacterial loads between treatment groups.

## Cytotoxicity Assay (HepG2 Cells)

This assay assesses the potential toxicity of **ZN148** against a human liver cell line.

#### Materials:

- HepG2 human hepatocarcinoma cells
- Cell culture medium (e.g., EMEM with 10% FBS)
- 96-well cell culture plates



- ZN148 stock solution
- Cell viability reagent (e.g., MTT, CellTiter-Glo)
- Plate reader (spectrophotometer or luminometer)

#### Protocol:

- Seed HepG2 cells into a 96-well plate at a density of approximately 1 x 10<sup>4</sup> cells per well and allow them to adhere overnight.
- Prepare serial dilutions of ZN148 in cell culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of ZN148.
- Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
- Incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 72 hours).
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure the absorbance or luminescence using a plate reader.
- Calculate the cell viability as a percentage of the untreated control and determine the IC<sub>50</sub> value (the concentration of ZN148 that reduces cell viability by 50%).

## **Visualizations**

The following diagrams illustrate key concepts related to **ZN148**.





Click to download full resolution via product page

Caption: Mechanism of action of **ZN148** in reversing carbapenem resistance.



Click to download full resolution via product page



Caption: Experimental workflow for the murine neutropenic peritonitis model.

### Conclusion

**ZN148** represents a significant advancement in the fight against antimicrobial resistance. Its novel mechanism of action, targeting the essential zinc ions of MBLs, offers a promising strategy to restore the clinical utility of carbapenems against multidrug-resistant Gram-negative pathogens. The preclinical data to date demonstrate potent in vitro and in vivo efficacy with a favorable safety profile. Further clinical development of **ZN148** is warranted to address the urgent unmet medical need for new treatments for infections caused by MBL-producing bacteria.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Establishment of Experimental Murine Peritonitis Model with Hog Gastric Mucin for Carbapenem-Resistant Gram-Negative Bacteria PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad-spectrum β-lactam antibiotics for treating experimental peritonitis in mice due to Klebsiella pneumoniae producing the carbapenemase OXA-48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ZN148 Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of Experimental Murine Peritonitis Model with Hog Gastric Mucin for Carbapenem-Resistant Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Paradoxical Efficacy of Carbapenems against Carbapenemase-Producing Escherichia coli in a Murine Model of Lethal Peritonitis PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- To cite this document: BenchChem. [ZN148: A Technical Guide to Reversing Carbapenem Resistance in Gram-Negative Pathogens]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15605679#zn148-for-reversing-carbapenem-resistance]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com